Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate
Description
Historical Development of Pyrido[2,3-d]Pyrimidines as Bioactive Molecules
Pyrido[2,3-d]pyrimidines gained prominence in the 1970s with the discovery of piritrexim, a dihydrofolate reductase (DHFR) inhibitor developed by Grivsky et al. as an antitumor and antiparasitic agent. Early synthetic routes involved condensation reactions between pyrimidine derivatives and α,β-unsaturated ketones, yielding compounds with demonstrated kinase inhibition and antifolate activity. The scaffold’s planar heteroaromatic system enables π-stacking interactions with ATP-binding pockets, making it particularly effective in targeting tyrosine kinases, phosphoinositide 3-kinases (PI3K), and cyclin-dependent kinases (CDKs). By the 2000s, derivatives like 3-{(4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile showcased applications in autoimmune disease treatment, further validating the scaffold’s therapeutic potential.
Position of 2-Mercapto-4-Oxo-1,4-Dihydropyrido[2,3-d]Pyrimidines in Drug Discovery
The 2-mercapto-4-oxo substitution pattern introduces dual hydrogen-bonding capabilities critical for target engagement. The thiol group at position 2 enhances interactions with cysteine residues in kinase domains, while the 4-oxo moiety stabilizes the lactam tautomer, improving binding affinity. Comparative studies of pyrido[2,3-d]pyrimidine analogs reveal that 2-mercapto derivatives exhibit up to 10-fold greater potency against fibroblast growth factor receptors (FGFRs) compared to their 2-methoxy counterparts. Additionally, the 1,4-dihydro configuration prevents aromatic conjugation, favoring a non-planar conformation that reduces off-target effects.
Significance of Cyclopentyl and Cyclopropyl Substitutions in Heterocyclic Systems
Cyclopentyl and cyclopropyl groups serve distinct roles in optimizing drug-like properties:
The synergistic combination of these substituents balances steric bulk and metabolic resistance, as demonstrated in kinase inhibitors like crizotinib derivatives. Cyclopropane’s strain energy also promotes selective binding to hydrophobic pockets in targets such as JAK3 and mTOR.
Rationale for Methyl Ester Functionality at the 5-Position
The methyl ester at position 5 serves dual purposes:
- Prodrug Strategy : Esterification masks a carboxylic acid group, enhancing cell permeability. In vivo hydrolysis by esterases releases the active metabolite, enabling targeted delivery.
- Synthetic Versatility : The ester group facilitates late-stage functionalization via hydrolysis or transesterification, allowing rapid SAR exploration. In pyrido[2,3-d]pyrimidines, 5-carboxylates have shown improved aqueous solubility (logP reduction by 0.5–1.2 units) compared to alkyl analogs, addressing a common limitation of heterocyclic scaffolds.
Structural Analysis Table
Properties
IUPAC Name |
methyl 1-cyclopentyl-7-cyclopropyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-16(22)11-8-12(9-6-7-9)18-14-13(11)15(21)19-17(24)20(14)10-4-2-3-5-10/h8-10H,2-7H2,1H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWVNNNSLINFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=O)NC(=S)N2C3CCCC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-D]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentyl and cyclopropyl groups are introduced through subsequent substitution reactions, often requiring specific catalysts and reagents to achieve the desired selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high efficiency and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, often requiring specific solvents and temperatures to achieve the desired outcome.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a lead compound in drug discovery. Its structural features may contribute to the development of new pharmaceuticals targeting various diseases:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as nitric oxide synthase (iNOS) and cyclooxygenases (COX), which are crucial in inflammatory processes. The mercapto group is significant for its inhibitory activity against iNOS, potentially reducing nitric oxide production in inflammatory conditions .
Anti-inflammatory Activity
Research indicates that the compound possesses notable anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce prostaglandin production in activated macrophages, which is vital for mitigating inflammation-related diseases such as arthritis .
Cytotoxicity and Antiproliferative Effects
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It exhibited selective antiproliferative activity against certain tumor cells, suggesting potential applications in cancer therapy. The mechanisms of action may involve modulation of apoptotic pathways or regulation of the cell cycle .
Industrial Applications
In industrial settings, this compound could be utilized in producing advanced materials due to its chemical stability and reactivity. Its unique structure allows for the exploration of new synthetic pathways that can lead to innovative materials .
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound through various assays measuring cytokine production in macrophages. Results showed a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups .
Cytotoxicity Assessment
Another research effort evaluated the cytotoxic effects on multiple cancer cell lines using MTT assays. The findings indicated that the compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Physical Properties
Key Observations :
Table 2: Bioactivity Comparison
Key Observations :
- The pyrrolo-fused pyrido[2,3-d]pyrimidines in and demonstrate antibiofilm activity , with IC₅₀ values in the micromolar range, attributed to their planar aromatic systems and hydrogen-bonding capacity .
- Substituents like the cyclopropyl group in the target compound may enhance metabolic stability compared to smaller alkyl groups (e.g., ethyl or methyl) .
Crystallographic and Hydrogen-Bonding Patterns
Biological Activity
Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C17H19N3O3S
- Molecular Weight : 345.42 g/mol
- Structure : The compound features a pyrido-pyrimidine backbone with a mercapto group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes involved in inflammatory processes. Specifically, it has been shown to affect the activity of nitric oxide synthase (iNOS) and cyclooxygenases (COX), which are crucial in the inflammatory response:
- Inhibition of iNOS : The mercapto group in the compound is believed to play a critical role in inhibiting iNOS, leading to reduced nitric oxide production in inflammatory conditions. This inhibition can help mitigate the effects of excessive inflammation in diseases such as arthritis and other chronic inflammatory disorders .
- Effect on COX Enzymes : Studies have indicated that related mercaptoalkylguanidines exhibit dose-dependent inhibition of COX-1 and COX-2 activities. The IC50 values for these activities were reported to be around 20 µM for COX-1 and slightly higher for COX-2, suggesting that this compound may similarly modulate these pathways .
Anti-inflammatory Effects
Research indicates that this compound may possess significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce prostaglandin production in activated macrophages, thus contributing to its potential therapeutic effects against inflammation-related diseases.
Cytotoxicity and Antiproliferative Activity
Recent studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective antiproliferative activity against certain tumor cells, indicating potential applications in cancer therapy. The specific pathways through which it exerts these effects are still under investigation but may involve modulation of apoptotic pathways or cell cycle regulation.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate, and how can researchers optimize reaction yields?
- Methodological Answer : The compound’s synthesis likely involves cyclocondensation of substituted pyrimidine precursors with cyclopentyl and cyclopropyl moieties. Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) is a viable strategy for constructing the pyrido[2,3-D]pyrimidine core . Optimization requires systematic variation of catalysts (e.g., Pd/C, Pd(OAc)₂), solvents (DMF, THF), and temperature (80–120°C). Yield improvements can be tracked via HPLC purity analysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl vs. cyclopropyl protons).
- HRMS (High-Resolution Mass Spectrometry) for molecular weight validation.
- FT-IR to identify the carbonyl (C=O) and thiol (S-H) groups.
- X-ray crystallography for absolute stereochemical confirmation if single crystals are obtainable .
Q. How do researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature gradients (4°C, 25°C, 40°C).
- Humidity levels (30%, 60%, 90% RH).
- Monitor degradation via HPLC at intervals (1, 3, 6 months). Stability indicators include loss of parent peak area and emergence of degradation products.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, solvent/DMSO tolerance). To reconcile
- Normalize activity against positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves (IC₅₀ comparisons) in parallel assays.
- Use molecular docking to verify target binding consistency across in silico models .
Q. How can computational methods predict the compound’s reactivity in catalytic systems or metabolic pathways?
- Methodological Answer :
- DFT (Density Functional Theory) calculations to model transition states in catalytic reactions (e.g., Pd-mediated cyclization).
- ADMET prediction tools (e.g., SwissADME) to forecast metabolic sites (e.g., oxidation of cyclopropane or thiol groups).
- Validate predictions with LC-MS/MS metabolite profiling .
Q. What experimental designs are optimal for studying substituent effects on the compound’s pharmacodynamic profile?
- Methodological Answer : Apply a structure-activity relationship (SAR) matrix :
- Vary substituents : Replace cyclopentyl with cyclohexyl or cyclopropyl with vinyl.
- Assay endpoints : Measure binding affinity (e.g., SPR, ITC), solubility (shake-flask method), and membrane permeability (PAMPA).
- Use multivariate statistical tools (e.g., PCA) to correlate structural changes with activity trends .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?
- Methodological Answer :
- Replicate measurements using standardized protocols (e.g., USP <921> for solubility).
- Solvent selection : Test in DMSO (for stock solutions) vs. PBS (for physiological relevance).
- Dynamic Light Scattering (DLS) to detect aggregation, which may skew solubility readings.
Q. What explains variability in catalytic efficiency during synthesis across different research groups?
- Methodological Answer : Variability often stems from:
- Impurity profiles in starting materials (e.g., nitroarene purity in ’s Pd-catalyzed reactions).
- Oxygen/moisture sensitivity : Use Schlenk-line techniques for air-sensitive steps.
- Reaction scaling effects : Compare micro-scale (mg) vs. preparative (g) batches using DOE (Design of Experiments) .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously, as minor deviations can alter outcomes.
- Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment of complex proton environments.
- Ethical Compliance : Adhere to safety protocols in for handling thiol-containing compounds (e.g., PPE, fume hood use).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
